Carbonochloridothioic acid, S-ethyl ester
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Overview
Description
Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air.
Scientific Research Applications
1. Biosynthesis of Chiral Drug Precursors
Carbonochloridothioic acid, S-ethyl ester, plays a role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), which is a precursor for enantiopure intermediates in chiral drug production. This includes statins, used for cholesterol-lowering purposes. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE involves biocatalysis, offering advantages like low cost, mild conditions, high yield, and high enantioselectivity (Ye, Ouyang, & Ying, 2011).
2. Biodiesel Production
In biodiesel production, ethyl esters are synthesized through simultaneous esterification and transesterification reactions. For instance, Jatropha curcas L. oil, using sulphated zirconia as a catalyst, undergoes this process. The acidity levels of the reactions significantly influence the yield and rate of ethyl ester production, demonstrating the applicability of this compound, in renewable energy sources (Raia et al., 2017).
3. Insecticidal and Fungicidal Properties
Derivatives of carbonic and chlorocarbonic acids, including this compound, exhibit significant insecticidal and acaricidal activities. These compounds, such as ethyl chlorocarbonates, act as active fumigants but are not widely used due to hydrolysis issues. Some of these derivatives also show strong fungicidal effects, especially against powdery mildews, indicating their potential in pest control and agricultural applications (Melnikov, 1971).
4. Anti-Inflammatory Effects
Certain esters of alpha-oxo-carbonic acids, like ethyl pyruvate, exhibit anti-inflammatory effects by inhibiting glyoxalases, enzymes involved in converting alpha-oxo-aldehydes into alpha-hydroxy acids. This process impacts the production of pro-inflammatory cytokines and modulates immune receptor expression, suggesting the therapeutic potential of this compound, in inflammation and immune response regulation (Hollenbach et al., 2008).
Properties
CAS No. |
2941-64-2 |
---|---|
Molecular Formula |
C3H5ClOS |
Molecular Weight |
124.59 g/mol |
IUPAC Name |
S-ethyl chloromethanethioate |
InChI |
InChI=1S/C3H5ClOS/c1-2-6-3(4)5/h2H2,1H3 |
InChI Key |
QCMHWZUFWLOOGI-UHFFFAOYSA-N |
SMILES |
CCSC(=O)Cl |
Canonical SMILES |
CCSC(=O)Cl |
boiling_point |
270 °F at 760 mm Hg (NTP, 1992) |
density |
1.195 (USCG, 1999) |
flash_point |
87 °F (NTP, 1992) |
2941-64-2 | |
physical_description |
Ethyl chlorothioformate appears as an amber-colored liquid with a pungent penetrating odor. Flash point 125°F. Very toxic by inhalation. Corrosive to metals and tissue. Denser than water. Vapors heavier than air. |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
solubility |
less than 1 mg/mL at 66° F (NTP, 1992) |
vapor_pressure |
111 mm Hg at 77 °F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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